molecular formula C21H23F5O3S B1304882 2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate CAS No. 886361-20-2

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate

Cat. No. B1304882
M. Wt: 450.5 g/mol
InChI Key: WIIABLQTWRDMEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves selective reactions that can afford high yields of desired products. For instance, the chlorosulfonation of tris(pentafluorophenyl)corrole is highly selective, leading to a single isomer out of many possible ones, which is a precursor to other compounds with planar chirality and amphiphilic properties . This suggests that the synthesis of compounds with pentafluorophenyl groups can be controlled for high selectivity.

Molecular Structure Analysis

The molecular structure of related compounds, such as tetraphenylbismuth 2,4-dimethylbenzenesulfonate, has been characterized by X-ray diffraction analysis, revealing a distorted trigonal bipyramidal coordination around the central atom . This information can be useful in predicting the geometry and electronic distribution in similar sulfonate compounds.

Chemical Reactions Analysis

Pentafluorophenyl groups are involved in various chemical reactions. Tris(pentafluorophenyl)borane is a strong Lewis acid that catalyzes hydrometallation, alkylation, and aldol-type reactions . It also stabilizes less favored tautomeric forms and induces unusual reactions of early metal acetylide complexes . Additionally, diarylammonium pentafluorobenzenesulfonates have been shown to promote dehydration reactions effectively, suggesting that the pentafluorophenyl group can influence reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with pentafluorophenyl and sulfonate groups can be inferred from related studies. For example, bulky diarylammonium pentafluorobenzenesulfonates create a local hydrophobic environment that can significantly enhance catalytic activity in dehydration reactions . This indicates that the pentafluorophenyl group can impart unique properties to the compounds it is part of, potentially affecting their solubility, reactivity, and catalytic behavior.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Chlorosulfonation and Metal Complex Synthesis : The chlorosulfonation of tris(pentafluorophenyl)corrole has been demonstrated to proceed with extremely high selectivity, yielding specific isomers in high yield. This process has been used to create novel compounds such as amphiphilic corroles and metal complexes with planar chirality, showcasing the compound's utility in synthesizing complex molecular structures with specific configurations (Mahammed, Goldberg, & Gross, 2001).

  • Catalytic Hydrosilylation : Tris(pentafluorophenyl)boron has been utilized as an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, demonstrating functional group tolerance and providing a method for the mild reduction of a variety of amides under benign conditions (Chadwick, Kardelis, Lim, & Adronov, 2014).

Material Science and Polymer Chemistry

  • Polymer Modification and Ionic Transport : The synthesis of sulfonated ring-opened polynorbornene-based copolymers has been reported, using N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide monomers. These copolymers have been studied for their electrochemical characteristics, suggesting applications in ionic separation and as cation-exchange membranes (Santiago, Vargas, Cruz-Gómez, Tlenkopatchev, Gaviño, López-González, & Riande, 2011).

Catalysis and Organic Synthesis

  • Frustrated Lewis Pair (FLP) Chemistry : Research has shown that tris(pentafluorophenyl)borane can undergo reactions with bis-acetylenic substrates, leading to the formation of products that bridge the gap between different competing reaction pathways. This showcases its role in FLP chemistry and potential in organic synthesis (Liedtke, Fröhlich, Kehr, & Erker, 2011).

Fluorescence and Imaging

  • Fluorescent Corroles for Imaging : The preparation of fluorescent chlorosulfonated corroles and their metal complexes has been explored. These compounds, when reacted with TiO2 nanoparticles, form conjugates that have been investigated as contrast agents for noninvasive optical imaging, illustrating their potential in biomedical applications (Blumenfeld, Grubbs, Moats, Gray, & Sorasaenee, 2013).

Safety And Hazards

“2,3,4,5,6-Pentafluorophenylacetic acid” may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2,4,6-tri(propan-2-yl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F5O3S/c1-9(2)12-7-13(10(3)4)21(14(8-12)11(5)6)30(27,28)29-20-18(25)16(23)15(22)17(24)19(20)26/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIABLQTWRDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157041
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenyl 2,4,6-triisopropylbenzenesulfonate

CAS RN

886361-20-2
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 2,4,6-tris(1-methylethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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